Pentamethonium iodide

Descripción

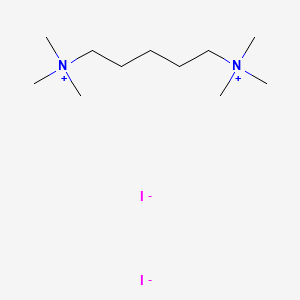

Pentamethonium iodide (C5), a bis-quaternary ammonium compound, is a ganglionic blocking agent first investigated for its vasodilatory and hypotensive properties in the late 1940s . Its molecular formula is C₁₁H₂₈N₂·2I . Initially studied alongside hexamethonium iodide (C6), C5 was found to inhibit autonomic transmission by raising the threshold of ganglion cells to acetylcholine, leading to peripheral vasodilation and reduced blood pressure . Clinical trials highlighted its utility in managing peripheral vascular diseases (e.g., Raynaud’s phenomenon) and hypertension, though its effects were often compared to older agents like tetraethylammonium bromide (TEA.B) and newer analogs like C6 .

Propiedades

Número CAS |

5282-80-4 |

|---|---|

Fórmula molecular |

C11H28I2N2 |

Peso molecular |

442.16 g/mol |

Nombre IUPAC |

trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;diiodide |

InChI |

InChI=1S/C11H28N2.2HI/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2 |

Clave InChI |

SRFSMBZBBSVMKO-UHFFFAOYSA-L |

SMILES canónico |

C[N+](C)(C)CCCCC[N+](C)(C)C.[I-].[I-] |

Números CAS relacionados |

2365-25-5 (Parent) |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El yoduro de pentametonio se puede sintetizar mediante la reacción de pentametilendiamina con yoduro de metilo. La reacción suele implicar los siguientes pasos:

Preparación de pentametilendiamina: Este compuesto se prepara mediante la reducción del ácido glutárico.

Reacción de cuaternización: La pentametilendiamina reacciona con un exceso de yoduro de metilo en condiciones controladas para formar yoduro de pentametonio.

Métodos de producción industrial

En entornos industriales, la producción de yoduro de pentametonio implica reacciones de cuaternización a gran escala. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucra reactores de flujo continuo y estrictas medidas de control de calidad para garantizar la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El yoduro de pentametonio experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleófila debido a la presencia de grupos de amonio cuaternario.

Oxidación y reducción: Si bien es menos común, puede sufrir reacciones de oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes

Sustitución nucleófila: Los reactivos comunes incluyen iones hidróxido, que pueden reemplazar los iones yoduro en el compuesto.

Oxidación: Se pueden usar agentes oxidantes fuertes como el permanganato de potasio en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleófila con iones hidróxido produciría hidróxido de pentametonio .

Aplicaciones Científicas De Investigación

Historical Context and Mechanism of Action

Pentamethonium iodide was first synthesized in the mid-20th century and was noted for its ability to block nicotinic receptors at autonomic ganglia. This action inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to various physiological effects, including reductions in blood pressure. Its mechanism involves binding to the ion pore of nicotinic receptors, thereby preventing the influx of sodium ions necessary for action potentials .

Treatment of Hypertension

This compound gained attention for its potential use in treating hypertension. Early clinical studies indicated that it could effectively lower blood pressure with fewer side effects compared to other ganglionic blockers. Notably, a study published in The Lancet reported that pentamethonium was effective in smaller doses than tetraethylammonium chloride, another ganglionic blocker .

Neuromuscular Blockade

Research has also explored pentamethonium's role as a neuromuscular blocking agent, particularly in anesthesia. Its ability to induce temporary paralysis makes it valuable in surgical settings, allowing for more controlled operations .

Pharmacological Studies

This compound serves as a critical tool in pharmacological research aimed at understanding the autonomic nervous system's function and the role of nicotinic receptors. It has been used extensively to investigate the effects of ganglionic blockers on cardiovascular responses and autonomic regulation .

Experimental Models

In experimental models, this compound has been employed to study conditions such as peripheral vascular disease and its impact on blood flow dynamics. It provides insights into how autonomic modulation can affect vascular resistance and circulation .

Case Studies

Mecanismo De Acción

El yoduro de pentametonio ejerce sus efectos bloqueando la transmisión de impulsos nerviosos en los ganglios autónomos. Lo hace uniéndose a los receptores nicotínicos de acetilcolina, evitando la acción de la acetilcolina, un neurotransmisor responsable de transmitir señales nerviosas. Esto da como resultado la inhibición de los impulsos nerviosos, lo que lleva a una disminución de la presión arterial y otros efectos fisiológicos .

Comparación Con Compuestos Similares

Mechanism of Action

Pentamethonium iodide acts by blocking nicotinic acetylcholine receptors at autonomic ganglia, preventing sympathetic and parasympathetic neurotransmission . This results in:

- Peripheral vasodilation : Reduced vascular resistance in extremities.

- Hypotension: Drop in systolic and diastolic blood pressure, particularly pronounced in hypertensive patients .

- Dose-dependent cardiac effects: Low doses (40–80 mg) cause bradycardia due to partial sympathetic blockade, while high doses (≥120 mg) induce tachycardia, likely due to unopposed vagal withdrawal or direct effects .

Comparison with Hexamethonium Iodide (C6)

Both C5 and C6 are structurally similar, differing only in the length of their methylene chains (C5: five CH₂ groups; C6: six CH₂ groups). Key differences include:

Comparison with Tetraethylammonium Bromide (TEA.B)

TEA.B, an earlier ganglionic blocker, was superseded by C5 and C6 due to their superior profiles:

Comparison with Decamethonium

Decamethonium (C10), another quaternary ammonium compound, differs fundamentally in action:

Clinical Implications and Side Effects

- Hypertension Management : C5 and C6 reduce blood pressure but require careful monitoring due to postural hypotension, especially in hypertensive patients .

- Peripheral Vascular Disease : Both drugs improve digital blood flow, but C6’s prolonged action makes it preferable for severe cases .

- Renal Effects : C5 reduces effective renal blood flow (E.R.B.F.) and glomerular filtration rate (G.F.R.) in hypertensive subjects, necessitating cautious use in renal impairment .

- Adverse Reactions: Common side effects include dry mouth, pupillary dilation, and fatigue. Severe cases may involve respiratory depression or cerebral anoxia .

Actividad Biológica

Pentamethonium iodide, a quaternary ammonium compound, is primarily recognized for its role as a ganglionic blocker. Its chemical formula is , and it has been studied for various biological activities, particularly in the context of cardiovascular pharmacology and neurophysiology. This article delves into the compound's biological activity, its mechanisms of action, relevant case studies, and research findings.

This compound functions by blocking nicotinic acetylcholine receptors at autonomic ganglia, leading to a decrease in sympathetic and parasympathetic nervous system activity. This action results in various physiological effects, including:

- Reduction of Blood Pressure : By inhibiting ganglionic transmission, this compound causes vasodilation and a subsequent decrease in blood pressure.

- Controlled Hypotension : It has been utilized in surgical settings to manage hypotension effectively, allowing for reduced bleeding during procedures .

Pharmacological Profile

The pharmacological profile of this compound reveals its significant impact on the cardiovascular system:

| Property | Description |

|---|---|

| Chemical Structure | Quaternary ammonium compound |

| Molecular Weight | 364.26 g/mol |

| Mechanism | Nicotinic acetylcholine receptor antagonist |

| Clinical Use | Ganglionic blockade for hypotension control |

| Side Effects | Orthostatic hypotension, blurred vision, dry mouth |

Case Studies

-

Controlled Hypotension in Surgery :

A study investigated the efficacy of this compound in achieving controlled hypotension during surgical procedures. The results indicated a significant reduction in intraoperative blood loss when administered to patients undergoing major surgeries . -

Vascular Dynamics :

Research focusing on vascular dynamics noted that this compound effectively reduced renal blood flow and glomerular filtration rate (GFR) in hypertensive subjects, suggesting its potential utility in managing hypertension . -

Neurogenic Hypertension :

A study examined increased resistance to autonomic ganglionic blockade using this compound in experimental models of neurogenic hypertension. The findings highlighted its role in modulating autonomic responses under hypertensive conditions .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Ganglionic Blockade Efficacy : Studies have demonstrated that this compound exhibits a robust ganglionic blockade effect, comparable to other agents like tetraethylammonium. This property has implications for treating conditions characterized by excessive sympathetic activity .

- Impact on Tumor Growth : Investigations into the metabolic effects of this compound revealed its potential role in inhibiting tumor growth when used alongside insulin and glucagon. This suggests that it may have applications beyond cardiovascular effects, warranting further exploration in oncology .

Q & A

Basic: What experimental design considerations are critical for evaluating the autonomic effects of pentamethonium iodide?

To assess autonomic effects, prioritize:

- Dosage stratification : Use incremental dosing (e.g., 10 mg every 2 minutes) to monitor dose-dependent responses, as abrupt hypotension may mask nuanced physiological changes .

- Control groups : Include patients with varying hypertension severity to isolate drug effects from baseline vascular pathology .

- Monitoring parameters : Track systolic/diastolic blood pressure, renal blood flow (E.R.B.F.), glomerular filtration rate (G.F.R.), and heart rate variability, as these reflect ganglionic blockade efficacy .

Advanced: How can researchers resolve contradictions in renal hemodynamic data following this compound administration?

Contradictions in E.R.B.F. and G.F.R. reductions (e.g., Mackinnon, 1952 vs. Case 8/9 observations) arise from:

- Case heterogeneity : Hypertensive severity (e.g., malignant vs. mild) influences renal adaptation .

- Dose-response variability : Higher doses (>120 mg) may paradoxically increase cardiac output, offsetting renal hypoperfusion .

- Temporal dynamics : Measure outcomes at multiple timepoints (30–110 minutes post-administration) to capture recovery phases .

Basic: What is the mechanism by which this compound induces hypotension?

Pentamethonium blocks nicotinic acetylcholine receptors at autonomic ganglia, reducing sympathetic tone and causing peripheral vasodilation. Small doses (30–80 mg) primarily inhibit sympathetic pathways, while larger doses (>120 mg) additionally impair parasympathetic regulation, leading to tachycardia under noradrenaline infusion .

Advanced: What methodological approaches enable direct comparison of pentamethonium and hexamethonium iodide in vascular studies?

- Parallel-arm trials : Administer equimolar doses intravenously (e.g., 30–50 mg) while controlling for baseline blood pressure .

- Outcome metrics : Compare duration of systolic/diastolic pressure reduction, digital blood flow changes (via plethysmography), and side-effect profiles (e.g., orthostatic hypotension incidence) .

- Pharmacodynamic modeling : Use arterial electromanometers to quantify pressure-response curves and ganglionic selectivity .

Basic: What are the optimal dosage ranges for inducing controlled hypotension in surgical settings?

- Initial titration : 10 mg every 2 minutes until systolic pressure reaches 60–80 mmHg, with a maximum dose of 50 mg to avoid rebound hypertension .

- Adjust for comorbidities : Reduce doses by 20–30% in patients with renal impairment or malignant hypertension .

Advanced: How do co-administered vasoactive agents (e.g., noradrenaline) influence this compound’s hemodynamic effects?

- Dose-dependent interactions : Small pentamethonium doses (<80 mg) combined with noradrenaline infusion slow heart rate, whereas larger doses (>120 mg) induce tachycardia due to residual parasympathetic blockade .

- Countermeasure protocols : Use methedrine (15–30 mg IV) to reverse excessive hypotension while monitoring for hematoma risk .

Basic: How can researchers assess the specificity of this compound’s ganglionic blockade in preclinical models?

- Isolated ganglion preparations : Compare pre- vs. post-ganglionic nerve stimulation responses in animal models .

- Receptor binding assays : Quantify affinity for neuronal vs. muscular nicotinic receptors to exclude neuromuscular junction effects .

Advanced: What are the long-term hemodynamic adaptations to chronic this compound use in hypertension models?

- Study design : Conduct longitudinal trials with weekly blood pressure monitoring and renal function tests over 6–12 months .

- Adaptation markers : Track baroreceptor sensitivity resetting and plasma noradrenaline levels to assess autonomic plasticity .

Basic: What safety protocols are essential for acute this compound administration?

- Preoperative preparation : Administer omnopon and scopolamine to mitigate autonomic reflexes .

- Intraoperative monitoring : Maintain head-up tilt (5–10°) to enhance cerebral perfusion and rapid access to pressor agents .

Advanced: How does pharmacodynamic variability in different hypertension models impact study design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.